1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide
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Description
1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24F3N3O3S and its molecular weight is 515.55. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : This compound enables catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. When combined with a Matteson–CH₂–homologation, it facilitates formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown .
- Application : This compound exhibits anti-inflammatory properties, making it relevant for drug development .
- Application : This compound acts as a serotonin antagonist and has potential in Alzheimer’s therapy .
- Application : The hydromethylation sequence using this compound was applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : The protodeboronation method was employed in the formal total synthesis of δ-®-coniceine, an alkaloid with biological activity .
Organic Synthesis and Protodeboronation
Anti-Inflammatory Agents
Serotonin Antagonists for Alzheimer’s Treatment
Hydromethylation in Natural Product Synthesis
Total Synthesis of δ-®-Coniceine
Indolizidine 209B Synthesis
properties
CAS RN |
866349-14-6 |
---|---|
Molecular Formula |
C26H24F3N3O3S |
Molecular Weight |
515.55 |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H24F3N3O3S/c1-14-10-11-15(2)17(12-14)13-31-24-20(16(3)21(36-24)23(34)30(4)5)22(33)32(25(31)35)19-9-7-6-8-18(19)26(27,28)29/h6-12H,13H2,1-5H3 |
InChI Key |
ZARBOJJIUKMQSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=C(S3)C(=O)N(C)C)C)C(=O)N(C2=O)C4=CC=CC=C4C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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